molecular formula C12H13N3O B2560877 4-(dimethyl-1H-1,2,4-triazol-1-yl)-2-methylbenzaldehyde CAS No. 1247108-88-8

4-(dimethyl-1H-1,2,4-triazol-1-yl)-2-methylbenzaldehyde

Cat. No.: B2560877
CAS No.: 1247108-88-8
M. Wt: 215.256
InChI Key: KVJDLYYDYIVVQL-UHFFFAOYSA-N
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Description

4-(dimethyl-1H-1,2,4-triazol-1-yl)-2-methylbenzaldehyde is a chemical compound that belongs to the class of 1,2,4-triazoles. This compound is characterized by the presence of a triazole ring attached to a benzaldehyde moiety, which is further substituted with a dimethyl group. The molecular formula of this compound is C11H11N3O, and it has a molecular weight of 201.22 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(dimethyl-1H-1,2,4-triazol-1-yl)-2-methylbenzaldehyde typically involves the reaction of 4-formylbenzonitrile with dimethylhydrazine in the presence of a suitable catalyst. The reaction is carried out under reflux conditions in an organic solvent such as ethanol or methanol. The resulting product is then purified by recrystallization or column chromatography to obtain the desired compound in high yield .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure maximum yield and purity. The use of continuous flow reactors and automated systems helps in scaling up the production process while maintaining consistency in product quality .

Chemical Reactions Analysis

Types of Reactions

4-(dimethyl-1H-1,2,4-triazol-1-yl)-2-methylbenzaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-(dimethyl-1H-1,2,4-triazol-1-yl)-2-methylbenzaldehyde has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(dimethyl-1H-1,2,4-triazol-1-yl)-2-methylbenzaldehyde involves its interaction with specific molecular targets and pathways. The triazole ring is known to interact with various enzymes and receptors, potentially inhibiting their activity. This compound may also interfere with cellular processes such as DNA replication and protein synthesis, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 4-(dimethyl-1H-1,2,4-triazol-1-yl)benzaldehyde
  • 3,5-dimethyl-1H-1,2,4-triazole
  • 1,2,4-triazole-3-carboxaldehyde

Uniqueness

4-(dimethyl-1H-1,2,4-triazol-1-yl)-2-methylbenzaldehyde is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the dimethyl group and the benzaldehyde moiety enhances its reactivity and potential for forming various derivatives. This compound’s versatility makes it a valuable building block in synthetic chemistry and a promising candidate for further research .

Properties

IUPAC Name

4-(3,5-dimethyl-1,2,4-triazol-1-yl)-2-methylbenzaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N3O/c1-8-6-12(5-4-11(8)7-16)15-10(3)13-9(2)14-15/h4-7H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVJDLYYDYIVVQL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)N2C(=NC(=N2)C)C)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1247108-88-8
Record name 4-(dimethyl-1H-1,2,4-triazol-1-yl)-2-methylbenzaldehyde
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